molecular formula C5H5N5O B12125681 [1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 3-methyl- CAS No. 57250-39-2

[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 3-methyl-

Cat. No.: B12125681
CAS No.: 57250-39-2
M. Wt: 151.13 g/mol
InChI Key: QQCSATCWULONJK-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 3-methyl- is a heterocyclic compound that belongs to the class of triazolotriazines This compound is characterized by its unique fused ring structure, which consists of a triazole ring fused to a triazine ring The presence of a methyl group at the 3-position of the triazole ring further distinguishes this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 3-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with cyanogen bromide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol or water, and the product is isolated through crystallization or extraction techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where halogens or other leaving groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triazolotriazines.

Scientific Research Applications

Chemistry

In chemistry, [1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 3-methyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology and Medicine

In biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a promising candidate for drug development.

Industry

In industry, [1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 3-methyl- is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 3-methyl- involves its interaction with specific molecular targets. For example, as an antimicrobial agent, it may inhibit the activity of key enzymes involved in bacterial cell wall synthesis. In anticancer applications, it may interfere with signaling pathways that regulate cell proliferation and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    [1,2,4]Triazolo[4,3-b][1,2,4]triazine: Another triazolotriazine with a different ring fusion pattern.

    [1,2,4]Triazolo[3,4-b][1,2,4]triazine: Similar structure but with a different arrangement of nitrogen atoms.

Uniqueness

The uniqueness of [1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 3-methyl- lies in its specific ring fusion and the presence of the methyl group at the 3-position. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

57250-39-2

Molecular Formula

C5H5N5O

Molecular Weight

151.13 g/mol

IUPAC Name

3-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one

InChI

InChI=1S/C5H5N5O/c1-3-4(11)10-5(9-8-3)6-2-7-10/h2H,1H3,(H,6,7,9)

InChI Key

QQCSATCWULONJK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N=CNN2C1=O

Origin of Product

United States

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